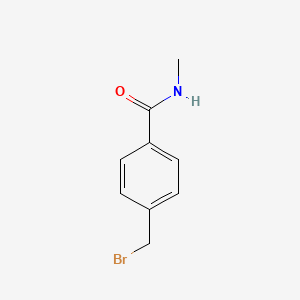

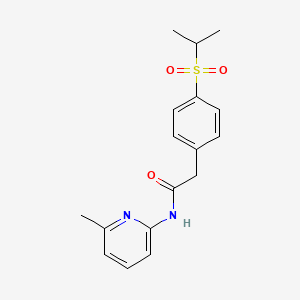

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDTB belongs to the class of thiadiazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Compounds with the thiadiazole structure have been synthesized and evaluated for their antileishmanial activity. For instance, a study by Tahghighi et al. (2011) synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents. These compounds showed significant in vitro activity against Leishmania major, suggesting potential for the development of new antiprotozoal agents. The most active compound in their study demonstrated a very low level of toxicity against macrophages, indicating selectivity towards the parasite (Tahghighi et al., 2011).

Broad Spectrum Anti-Infective Properties

Thiadiazoles, specifically nitazoxanide (NTZ) and its derivatives known as thiazolides, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group and various functional group modifications, like bromo- or chloro-substitutions, enhance their activity against a wide range of pathogens. This class of compounds has been noted for multiple mechanisms of action, including triggering apoptosis in proliferating mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The reactivity of the thiadiazole moiety, especially when linked with benzamide or substituted benzamide groups, has been exploited to construct new heterocycles. These new compounds have potential applications in developing insecticides with high activity. Mohamed et al. (2020) described an efficient synthesis method for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for synthesizing novel heterocyclic compounds. Some synthesized compounds showed promising insecticidal activity, indicating the potential for agricultural applications (Mohamed et al., 2020).

Propiedades

IUPAC Name |

5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNVARPZVPMQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)

![N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2857103.png)

![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)

![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![5-(2-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857117.png)

![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)